molecular formula C8H8BrN3 B11926070 2-Amino-6-bromo-5-methylimidazo[1,2-a]pyridine

2-Amino-6-bromo-5-methylimidazo[1,2-a]pyridine

Cat. No.: B11926070
M. Wt: 226.07 g/mol
InChI Key: CUTLAMNFKVDQLS-UHFFFAOYSA-N
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Description

2-Amino-6-bromo-5-methylimidazo[1,2-a]pyridine is a heterocyclic compound that belongs to the imidazo[1,2-a]pyridine family. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug development. The presence of both amino and bromo substituents on the imidazo[1,2-a]pyridine ring enhances its reactivity and potential for various chemical transformations.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Amino-6-bromo-5-methylimidazo[1,2-a]pyridine typically involves the halogenation of 2-methylimidazo[1,2-a]pyridine. One common method is the reaction of 2-methylimidazo[1,2-a]pyridine with bromine in chloroform, which leads to the substitution of a hydrogen atom at the C-6 position with a bromine atom . The reaction conditions usually involve maintaining the reaction mixture at room temperature and using a stoichiometric amount of bromine.

Industrial Production Methods: Industrial production methods for this compound may involve large-scale halogenation reactions using automated reactors to ensure precise control over reaction conditions. The use of continuous flow reactors can enhance the efficiency and yield of the desired product.

Chemical Reactions Analysis

Types of Reactions: 2-Amino-6-bromo-5-methylimidazo[1,2-a]pyridine undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation Reactions: The amino group can be oxidized to form nitro or nitroso derivatives.

    Reduction Reactions: The compound can undergo reduction reactions to remove the bromine atom or reduce the imidazo ring.

Common Reagents and Conditions:

    Substitution Reactions: Common reagents include sodium methoxide or other strong bases in polar solvents like methanol.

    Oxidation Reactions: Reagents such as hydrogen peroxide or nitric acid can be used.

    Reduction Reactions: Reducing agents like lithium aluminum hydride or catalytic hydrogenation are commonly employed.

Major Products Formed:

    Substitution Reactions: Products include 2-amino-6-substituted-5-methylimidazo[1,2-a]pyridines.

    Oxidation Reactions: Products include 2-nitro-6-bromo-5-methylimidazo[1,2-a]pyridine.

    Reduction Reactions: Products include 2-amino-5-methylimidazo[1,2-a]pyridine.

Scientific Research Applications

2-Amino-6-bromo-5-methylimidazo[1,2-a]pyridine has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-Amino-6-bromo-5-methylimidazo[1,2-a]pyridine involves its interaction with various molecular targets. The amino group can form hydrogen bonds with biological macromolecules, while the bromine atom can participate in halogen bonding. These interactions can modulate the activity of enzymes or receptors, leading to the compound’s biological effects. The exact pathways and targets depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

  • 2-Amino-6-chloro-5-methylimidazo[1,2-a]pyridine
  • 2-Amino-6-iodo-5-methylimidazo[1,2-a]pyridine
  • 2-Amino-5-methylimidazo[1,2-a]pyridine

Comparison: 2-Amino-6-bromo-5-methylimidazo[1,2-a]pyridine is unique due to the presence of the bromine atom, which can enhance its reactivity and biological activity compared to its chloro or iodo analogs. The bromine atom’s size and electronegativity can influence the compound’s interaction with biological targets, making it a valuable scaffold for drug development .

Properties

Molecular Formula

C8H8BrN3

Molecular Weight

226.07 g/mol

IUPAC Name

6-bromo-5-methylimidazo[1,2-a]pyridin-2-amine

InChI

InChI=1S/C8H8BrN3/c1-5-6(9)2-3-8-11-7(10)4-12(5)8/h2-4H,10H2,1H3

InChI Key

CUTLAMNFKVDQLS-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC2=NC(=CN12)N)Br

Origin of Product

United States

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